Simeprevir (formerly TMC435) is a macrocyclic NS3/4A hepatitis C virus (HCV) protease inhibitor. [] It exhibits potent activity against genotypes 1, 2, 4, 5, and 6 of HCV. [] Simeprevir plays a crucial role in scientific research as a valuable tool for studying HCV replication and exploring new antiviral strategies.
Synthesis Analysis
While the provided papers do not offer a detailed synthesis pathway for Simeprevir, a paper focuses on the analysis of its degradation products. [] This study utilizes flash chromatography to isolate Simeprevir degradation products, suggesting that similar techniques might be involved in its synthesis.
Chemical Reactions Analysis
The study on Simeprevir degradation [] sheds light on its chemical reactivity. Simeprevir is found to degrade under acidic and oxidative conditions, but remains stable under thermal and alkaline conditions. [] This information is crucial for understanding the molecule's stability and potential reaction pathways.
Mechanism of Action
Simeprevir functions by binding to the NS3/4A protease of HCV, a key enzyme essential for viral replication. [] By inhibiting this protease, Simeprevir disrupts the viral life cycle, thereby reducing viral load and preventing further infection. [, ]
Applications
Understanding HCV Resistance Mechanisms: Studies have extensively investigated the development of Simeprevir resistance in various HCV genotypes. [, , , , ] By analyzing the emergence of resistance-associated substitutions (RAS), researchers gain a deeper understanding of viral adaptation and inform the design of more effective antiviral strategies.
Evaluating Treatment Efficacy in Special Populations: Research has explored the use of Simeprevir in patients with HIV co-infection, [] those who have undergone liver transplantation, [] and individuals with gastric bypass surgery. [] These studies contribute to tailoring treatment regimens for specific patient populations and improving overall treatment outcomes.
Predicting Treatment Response: Research has identified potential predictors of treatment response to Simeprevir-containing regimens, such as IL28B genotype and the presence of cirrhosis. [, , ] This knowledge aids in selecting appropriate treatment strategies for individual patients and optimizing resource allocation.
Drug Repurposing: A recent study investigated the potential of repurposing Simeprevir as an antileishmanial agent. [] This research highlights the versatility of Simeprevir and its potential for broader therapeutic applications beyond HCV.
Future Directions
Interferon-Free Regimens: Exploring the efficacy and safety of Simeprevir in combination with other direct-acting antivirals without interferon. [, , ] This approach aims to simplify treatment, reduce side effects, and improve patient compliance.
Overcoming Resistance: Investigating strategies to circumvent or manage the emergence of Simeprevir resistance. [, , ] This may involve developing new antiviral agents with distinct resistance profiles or exploring combination therapies that target multiple viral proteins.
Expanding Applications: Further exploring the potential of repurposing Simeprevir for other diseases, building upon the initial findings in leishmaniasis. [] This direction could unlock novel therapeutic avenues and maximize the impact of this valuable molecule.
Related Compounds
Sofosbuvir
Compound Description: Sofosbuvir is a direct-acting antiviral agent that targets the HCV NS5B RNA-dependent RNA polymerase, a key enzyme involved in HCV replication. It is a nucleotide analog inhibitor that acts as a chain terminator, preventing further viral RNA synthesis [, , ].
Relevance: Sofosbuvir is frequently studied in combination with simeprevir due to their synergistic antiviral effects [, , , , , , , , , , , , , , , , , ]. The combination of these two drugs, often with ribavirin, has demonstrated high efficacy and improved safety profiles compared to interferon-based regimens [, ].
Ledipasvir
Compound Description: Ledipasvir is another direct-acting antiviral agent that acts on the HCV NS5A protein, a key component of the viral replication complex [, , ].
Relevance: Similar to sofosbuvir, ledipasvir is investigated in combination regimens with simeprevir, particularly for treating HCV genotype 1 infections [, ]. These combinations aim to enhance efficacy and potentially shorten treatment duration.
Daclatasvir
Compound Description: Daclatasvir is a potent inhibitor of the HCV NS5A protein, similar to ledipasvir, disrupting viral replication by interfering with NS5A's multiple functions in the viral life cycle [, , , ].
Relevance: Daclatasvir is explored in combination regimens alongside simeprevir and sofosbuvir as an all-oral, interferon-free treatment option for chronic HCV infection [, ]. This combination demonstrates promising efficacy and improved tolerability.
Paritaprevir
Compound Description: Paritaprevir is a direct-acting antiviral agent that targets the HCV NS3/4A protease, similar to simeprevir [].
Relevance: While both are protease inhibitors, paritaprevir is often combined with other direct-acting antivirals like ombitasvir and dasabuvir, forming a regimen known as Viekira Pak, for treating HCV genotype 1 infection []. This combination offers a treatment alternative to simeprevir-based therapies.
Ombitasvir
Compound Description: Ombitasvir is a direct-acting antiviral agent that inhibits the HCV NS5A protein, much like ledipasvir and daclatasvir, blocking viral replication by interfering with NS5A's essential role [].
Relevance: Ombitasvir is often combined with paritaprevir and dasabuvir in the Viekira Pak regimen for HCV genotype 1 infection []. This combination provides another interferon-free option for HCV treatment, distinct from simeprevir-containing regimens.
Dasabuvir
Compound Description: Dasabuvir is a non-nucleoside inhibitor of the HCV NS5B polymerase, disrupting HCV replication by targeting a different site on the polymerase enzyme compared to sofosbuvir [].
Relevance: Dasabuvir is included in the Viekira Pak regimen along with paritaprevir and ombitasvir as a treatment option for HCV genotype 1 infection []. This combination offers an alternative to interferon-based therapies and those including simeprevir.
Grazoprevir
Compound Description: Grazoprevir is a direct-acting antiviral agent that inhibits the HCV NS3/4A protease, similar to simeprevir and paritaprevir [].
Relevance: Grazoprevir is typically combined with elbasvir as an all-oral, once-daily regimen for treating chronic HCV infection []. This combination provides a treatment option distinct from simeprevir-based regimens.
Elbasvir
Compound Description: Elbasvir is a direct-acting antiviral agent that targets the HCV NS5A protein, like ledipasvir, daclatasvir, and ombitasvir, hindering viral replication by disrupting NS5A's essential functions [].
Relevance: Elbasvir is often combined with grazoprevir for treating chronic HCV infection []. This combination offers an alternative treatment approach to regimens containing simeprevir.
Telaprevir
Compound Description: Telaprevir is a first-generation HCV NS3/4A protease inhibitor [, , ].
Boceprevir
Compound Description: Boceprevir, similar to telaprevir, is a first-generation HCV NS3/4A protease inhibitor [, ].
Relevance: Both boceprevir and telaprevir were significant advancements in HCV treatment, but simeprevir offers advantages in terms of efficacy, safety, and once-daily dosing compared to these earlier protease inhibitors [, ].
Peginterferon alfa
Compound Description: Peginterferon alfa is a long-acting form of interferon, a naturally occurring cytokine that exerts antiviral effects by modulating the immune response against viral infections [, , , , , , , , , , , , , , , ].
Ribavirin
Compound Description: Ribavirin is a nucleoside analog with antiviral activity against a broad range of viruses, including HCV [, , , , , , , , , , , , , , , , , , , , , , , ]. Its mechanism of action against HCV is not fully understood but involves interfering with viral RNA synthesis and other viral processes.
GS-331007
Compound Description: GS-331007 is the pharmacologically active metabolite of sofosbuvir, responsible for its antiviral activity against HCV [].
Relevance: Understanding the pharmacokinetic properties of GS-331007 is crucial in evaluating the efficacy and safety of sofosbuvir, particularly when used in combination with other direct-acting antivirals like simeprevir [].
Insoluble Practically insoluble in water over a wide pH range Practically insoluble in propylene glycol; very slightly soluble in ethanol; slightly soluble in acetone. Soluble in dichloromethane; freely soluble in some organic solvents
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fast-acting biological stain that targets nucleic acids. Works more quickly than Hematoxylin. Also suitable for the determination of calcium. Nuclear fast red free acid is a member of the class of hydroxyanthraquinones that is 1,3-dihydroxyanthraquinone carrying additional sulfo and amino substituents at positions 2 and 4 respectively. The sodium salt is the histological dye 'nuclear fast red' It has a role as a fluorochrome and a histological dye. It is an arenesulfonic acid, a primary arylamine and a dihydroxyanthraquinone. It is a conjugate acid of a nuclear fast red(1-).
Blue redox indicator dye used for the determination of Vitamin C (ascorbic acid), which when Vitamin C is present reduces to a colorless hydroxy compound. May be used as an electron acceptor and to stain glutathione reductase electrophoresis gels. Also known as Tillman's reagent. 2,6-Dichlorophenolindophenol sodium salt is an organic molecular entity. A dye used as a reagent in the determination of vitamin C.
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate is a natural product found in Itoa orientalis with data available.
Mogroside V is a beta-D-glucoside and a mogroside. It has a role as a plant metabolite. It is functionally related to a Siamenoside I. Mogroside V is a natural product found in Siraitia siamensis and Siraitia grosvenorii with data available.